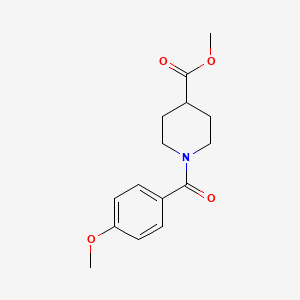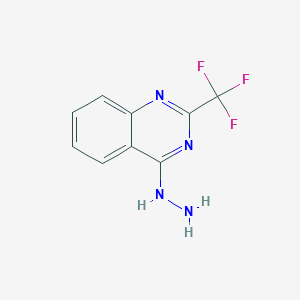
methyl 2H-chromene-3-carboxylate
Descripción general
Descripción
Methyl 2H-chromene-3-carboxylate (MCC) is an organic compound belonging to the class of chromene compounds. It is a colorless, crystalline solid that is insoluble in water and has a molecular formula of C10H8O3. MCC is used in a variety of scientific fields and has a wide range of applications in research and laboratory experiments.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Methyl 2H-chromene-3-carboxylate can be used as a precursor in the synthesis of several heterocyclic compounds . These compounds have a broad spectrum of biological activities, making them useful in various fields of research .
Formation of Hydrazides
The compound can react with hydrazine hydrate to form hydrazides . Hydrazides are versatile raw materials used to synthesize a variety of functionalized heterocycles .
Synthesis of Hydrazones
In addition to heterocyclic compounds, methyl 2H-chromene-3-carboxylate can also be used in the synthesis of hydrazones . These compounds have been studied in detail over the decades due to their wide range of biological activities .
Use in Photopolymerization
Methyl 2H-chromene-3-carboxylate derivatives can be used as high-performance photoinitiators for the Free Radical Photopolymerization (FRP) of acrylates . This process is crucial in 3D printing and photocomposites applications .
Solubility in Resins
The reduction of aromaticity in methyl 2H-chromene-3-carboxylate derivatives can greatly enhance their solubility in resins, especially acrylic resins . This is beneficial for the photosensitizers used in various applications .
Synthesis of Keto-Coumarin Derivatives
Methyl 2H-chromene-3-carboxylate can be used in the synthesis of keto-coumarin derivatives . These derivatives have important pharmacological effects, including analgesic, anti-arthritis, anti-inflammatory, anti-pyretic, anti-viral, anti-cancer, and anticoagulant properties .
Mecanismo De Acción
Target of Action
Methyl 2H-chromene-3-carboxylate is a derivative of chromenes, which are known to have a broad range of bioactivities . .
Mode of Action
Chromenes, the parent compounds, are known to interact with a variety of biological targets and exhibit diverse pharmacological activities .
Biochemical Pathways
Chromenes, the parent compounds, are known to affect a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Chromenes, the parent compounds, are known to exhibit a variety of biological effects due to their diverse pharmacological activities .
Propiedades
IUPAC Name |
methyl 2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSWGZOTQUTIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363089 | |
| Record name | methyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2H-chromene-3-carboxylate | |
CAS RN |
36044-49-2 | |
| Record name | Methyl 2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36044-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to access methyl 2H-chromene-3-carboxylate derivatives?
A1: The provided research papers highlight two main synthetic strategies:
- Click Chemistry Approach: [] This approach utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to efficiently attach 1-alkyl-1H-1,2,3-triazole moieties to a methyl 2H-chromene-3-carboxylate scaffold. This method offers advantages like mild reaction conditions and high yields.
- 1,3-Dipolar Cycloaddition: [] This strategy employs the reaction of methyl 2H-chromene-3-carboxylate derivatives with nitrile oxides to form isoxazole or isoxazoline rings fused to the chromene core. This reaction provides access to a diverse range of heterocyclic compounds with potential biological activity.
Q2: What is the significance of incorporating heterocyclic moieties onto the methyl 2H-chromene-3-carboxylate scaffold?
A2: Incorporating heterocycles, like triazoles [] or isoxazoles/isoxazolines [], can significantly influence the biological activity of the resulting compounds. These modifications can impact:
Q3: What are the potential applications of these synthesized compounds?
A3: While the provided research primarily focuses on synthesis and characterization, the presence of methyl 2H-chromene-3-carboxylate derivatives with diverse heterocyclic modifications suggests their potential in:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,5-Trichlorobenzo[d]thiazole](/img/structure/B1301390.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)



![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)


![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)


